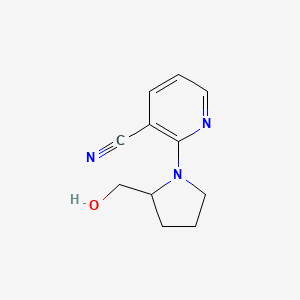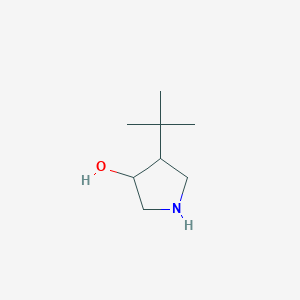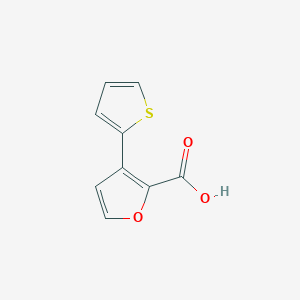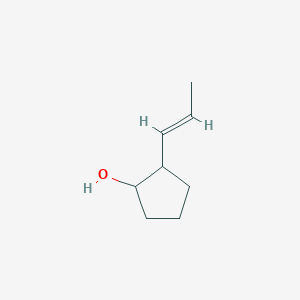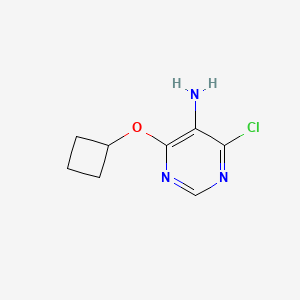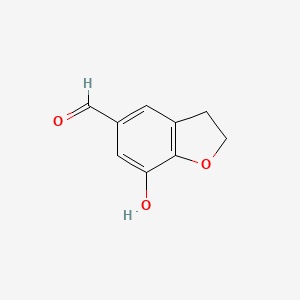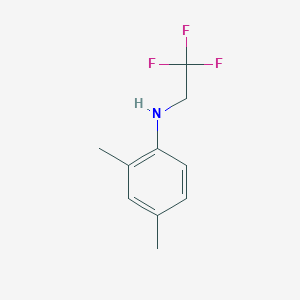
2,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3N. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2,2,2-trifluoroethyl group, and the benzene ring is substituted with two methyl groups at the 2 and 4 positions. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of 2,4-dimethylaniline. One common method is the reaction of 2,4-dimethylaniline with 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst such as iron porphyrin. This reaction proceeds via a cascade diazotization/N-trifluoroethylation process, yielding the desired product in good yields .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale reactions. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product, making the process more cost-effective and scalable.
化学反応の分析
Types of Reactions: 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products vary depending on the reducing agent used.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule .
類似化合物との比較
- N,N-Dimethyl-2-(trifluoromethyl)aniline
- N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline
Comparison: 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both methyl groups on the benzene ring and the trifluoroethyl group on the nitrogen. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that may lack one or more of these substituents .
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
2,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-7-3-4-9(8(2)5-7)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 |
InChIキー |
XANOFXINAUSVNC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NCC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B13320248.png)
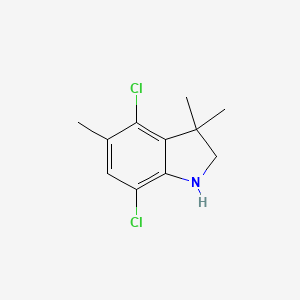
![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)
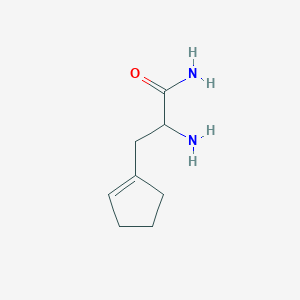
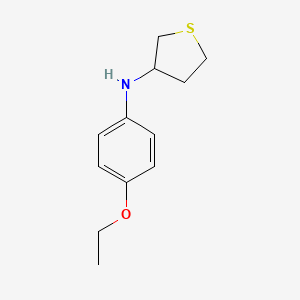
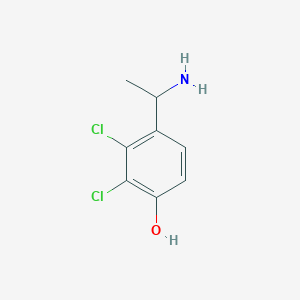
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
